- Structures, spectroscopic properties, and dioxygen reactivity of 5- and 6-coordinate nonheme iron(II) complexes: A combined enzyme/model study of thiol dioxygenases, Journal of the American Chemical Society, 2018, 140(44), 14807-14822

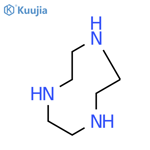

Cas no 96556-05-7 (1,4,7-Trimethyl-1,4,7-triazonane)

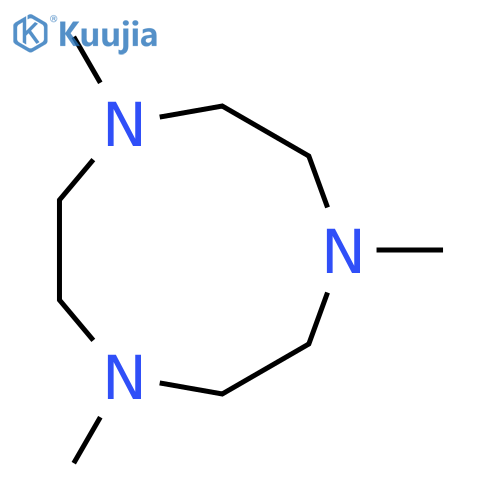

96556-05-7 structure

Nome do Produto:1,4,7-Trimethyl-1,4,7-triazonane

1,4,7-Trimethyl-1,4,7-triazonane Propriedades químicas e físicas

Nomes e Identificadores

-

- 1,4,7-Trimethyl-1,4,7-triazonane

- 1,4,7-Trimethyl-1,4,7-triazacyclononane (stabilized with NaHCO3)

- 1,4,7-Trimethyl-1,4,7-triazacyclononane

- Octahydro-1,4,7-trimethyl-1H-1,4,7-triazonine (stabilized with NaHCO3)

- Octahydro-1,4,7-Trimethyl-1H-1,4,7-Triazonine

- Octahydro-1,4,7-trimethyl-1H-1,4,7-triazonine (ACI)

- N,N′,N′′-Trimethyl-1,4,7-triazacyclononane

- TMTAN

-

- MDL: MFCD00012359

- Inchi: 1S/C9H21N3/c1-10-4-6-11(2)8-9-12(3)7-5-10/h4-9H2,1-3H3

- Chave InChI: WLDGDTPNAKWAIR-UHFFFAOYSA-N

- SMILES: N1(CCN(C)CCN(C)CC1)C

Propriedades Computadas

- Massa Exacta: 171.17400

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 12

- Contagem de Ligações Rotativas: 0

- Complexidade: 91.2

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Contagem de Tautomeros: nothing

- Carga de Superfície: 0

- XLogP3: nothing

Propriedades Experimentais

- Cor/Forma: Dark brown transparent liquid

- Densidade: 0.884 g/mL at 25 °C(lit.)

- Ponto de ebulição: 208 ºC

- Ponto de Flash: Fahrenheit: 152.6 ° f

Celsius: 67 ° c - Índice de Refracção: n20/D 1.473(lit.)

- PSA: 9.72000

- LogP: -0.39090

- Sensibilidade: moisture sensitive

- Solubilidade: Not determined

1,4,7-Trimethyl-1,4,7-triazonane Informações de segurança

-

Símbolo:

- Pedir:dangerous

- Palavra de Sinal:Danger

- Declaração de perigo: H227-H314

- Declaração de Advertência: P210-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P370+P378-P403+P235-P405-P501

- Número de transporte de matérias perigosas:UN 3267 8/PG 2

- WGK Alemanha:3

- Código da categoria de perigo: 34

- Instrução de Segurança: S26-S45-S36-S37-S39

- CÓDIGOS DA MARCA F FLUKA:10-34

-

Identificação dos materiais perigosos:

- Classe de Perigo:8

- Condição de armazenamento:0-10°C

- Frases de Risco:R34

- PackingGroup:II

- Grupo de Embalagem:III

1,4,7-Trimethyl-1,4,7-triazonane Dados aduaneiros

- CÓDIGO SH:2933990090

- Dados aduaneiros:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1,4,7-Trimethyl-1,4,7-triazonane Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A418725-25g |

1,4,7-Trimethyl-1,4,7-triazonane |

96556-05-7 | 97% (stabilized with NaHCO3) | 25g |

$24.0 | 2025-02-20 | |

| TRC | T798193-500mg |

1,4,7-Trimethyl-1,4,7-triazacyclononane |

96556-05-7 | 500mg |

$ 81.00 | 2023-09-05 | ||

| Apollo Scientific | OR943247-100g |

1,4,7-Trimethyl-1,4,7-triazacyclononane |

96556-05-7 | 98% | 100g |

£380.00 | 2023-08-31 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T45340-25g |

1,4,7-Trimethyl-1,4,7-triazonane |

96556-05-7 | 95% | 25g |

¥161.0 | 2024-07-15 | |

| Apollo Scientific | OR943247-1g |

1,4,7-Trimethyl-1,4,7-triazacyclononane |

96556-05-7 | 95% | 1g |

£130.00 | 2022-02-24 | |

| eNovation Chemicals LLC | D660655-10g |

1,4,7-TRIMETHYL-1,4,7-TRIAZACYCLONONANE |

96556-05-7 | 95% | 10g |

$300 | 2024-06-05 | |

| abcr | AB123784-10 g |

1,4,7-Trimethyl-1,4,7-triazacyclononane, 95%; . |

96556-05-7 | 95% | 10g |

€113.40 | 2023-01-30 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T45340-5g |

1,4,7-Trimethyl-1,4,7-triazonane |

96556-05-7 | 95% | 5g |

¥34.0 | 2024-07-15 | |

| Ambeed | A418725-1g |

1,4,7-Trimethyl-1,4,7-triazonane |

96556-05-7 | 97% (stabilized with NaHCO3) | 1g |

$9.0 | 2025-02-20 | |

| Chemenu | CM121869-25g |

1,4,7-Trimethyl-1,4,7-triazacyclononane |

96556-05-7 | 95% | 25g |

$243 | 2021-08-06 |

1,4,7-Trimethyl-1,4,7-triazonane Método de produção

Método de produção 1

Condições de reacção

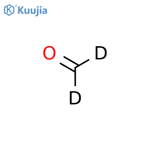

1.1 Reagents: Formic-d acid-d Solvents: Water-d2 ; 25 h, reflux; reflux → 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10, 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10, 0 °C

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Sulfuric acid Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

1.3 Reagents: Formic acid

1.4 Solvents: Hexane

1.2 Reagents: Sodium hydroxide Solvents: Water

1.3 Reagents: Formic acid

1.4 Solvents: Hexane

Referência

- Synthesis of 1,4,7-triazacyclononane derivatives, World Intellectual Property Organization, , ,

Método de produção 3

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 16 h, reflux

Referência

- Well-Defined Iron Complexes as Efficient Catalysts for "Green" Atom-Transfer Radical Polymerization of Styrene, Methyl Methacrylate, and Butyl Acrylate with Low Catalyst Loadings and Catalyst Recycling, Chemistry - A European Journal, 2014, 20(19), 5802-5814

Método de produção 4

Condições de reacção

1.1 Reagents: Sulfuric acid Solvents: Water ; 5 - 6 h, 140 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7, 140 °C

1.3 Reagents: Formic acid ; 12 - 15 h, 101 °C; 101 °C → rt

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 14, rt

1.5 Solvents: Chloroform ; 5 - 10 min, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7, 140 °C

1.3 Reagents: Formic acid ; 12 - 15 h, 101 °C; 101 °C → rt

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 14, rt

1.5 Solvents: Chloroform ; 5 - 10 min, rt

Referência

- Manganese Triazacyclononane Oxidation Catalysts Grafted under Reaction Conditions on Solid Cocatalytic Supports, Journal of the American Chemical Society, 2011, 133(46), 18684-18695

Método de produção 5

Condições de reacção

1.1 Reagents: Sulfuric acid Solvents: Water ; 6 h, 140 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7

1.3 Reagents: Formaldehyde Solvents: Water ; 15 h, 101 °C; 101 °C → rt

1.4 Reagents: Sodium hydroxide Solvents: Chloroform ; 10 min, pH 14, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7

1.3 Reagents: Formaldehyde Solvents: Water ; 15 h, 101 °C; 101 °C → rt

1.4 Reagents: Sodium hydroxide Solvents: Chloroform ; 10 min, pH 14, rt

Referência

- Catalyst structure and substituent effects on epoxidation of styrenics with immobilized Mn(tmtacn) complexes, Applied Catalysis, 2016, 511, 78-86

Método de produção 6

Condições de reacção

1.1 Reagents: Sulfuric acid Solvents: Water ; rt; 15 min, 140 °C; 6 h, 140 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt → 0 °C; 45 min, 0 °C

1.3 Reagents: Formic acid Solvents: Water ; 0 °C; 0 °C → 90 °C; 14 h, 90 °C; 90 °C → 0 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; 35 min

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt → 0 °C; 45 min, 0 °C

1.3 Reagents: Formic acid Solvents: Water ; 0 °C; 0 °C → 90 °C; 14 h, 90 °C; 90 °C → 0 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; 35 min

Referência

- Improved synthesis of 1,4,7-trizacyclononane, India, , ,

Método de produção 7

Condições de reacção

1.1 Reagents: Sulfuric acid ; 5 - 6 h, 140 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7

1.3 Reagents: Formic acid ; 12 - 15 h, 101 °C; 101 °C → rt

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 14, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7

1.3 Reagents: Formic acid ; 12 - 15 h, 101 °C; 101 °C → rt

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 14, rt

Referência

- A heterogeneous, selective oxidation catalyst based on Mn triazacyclononane grafted under reaction conditions, Chemical Communications (Cambridge, 2010, 46(10), 1640-1642

Método de produção 8

Condições de reacção

1.1 Reagents: Sulfuric acid Solvents: Water ; rt → 100 °C; 3 h, 95 - 100 °C; 100 °C → 70 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 6 h, 80 - 90 °C; 90 °C → 60 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 12 - 13

1.2 Reagents: Sodium hydroxide Solvents: Water ; 6 h, 80 - 90 °C; 90 °C → 60 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 12 - 13

Referência

- Method for preparing ligand for catalyst for bleaching paper pulp and fabric, China, , ,

Método de produção 9

Condições de reacção

1.1 Reagents: Sulfuric acid ; 10 min, 180 °C; 180 °C → rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled

1.3 Reagents: Formic acid Solvents: Water ; 20 min, cooled; 24 h, reflux

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 12

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled

1.3 Reagents: Formic acid Solvents: Water ; 20 min, cooled; 24 h, reflux

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 12

Referência

- Low-temperature bleaching of cotton fabric with a binuclear manganese complex of 1,4,7-trimethyl-1,4,7-triazacyclononane as catalyst for hydrogen peroxide, Coloration Technology, 2012, 128(5), 410-415

Método de produção 10

Condições de reacção

1.1 Reagents: Sodium hydroxide Solvents: Water ; pH 8

1.2 Reagents: Sodium hydroxide Solvents: Water ; 24 h, pH 1 - 2, reflux; reflux → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 12

1.2 Reagents: Sodium hydroxide Solvents: Water ; 24 h, pH 1 - 2, reflux; reflux → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 12

Referência

- Non-redox metal ions accelerated oxygen atom transfer by Mn-Me3tacn complex with H2O2 as oxygen resource, Molecular Catalysis, 2018, 448, 46-52

Método de produção 11

Condições de reacção

1.1 Reagents: Sulfuric acid ; 20 min, rt → 200 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled

1.3 Reagents: Formic acid Solvents: Water ; 24 h, rt → 100 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled

1.3 Reagents: Formic acid Solvents: Water ; 24 h, rt → 100 °C

Referência

- Method for preparing 1,4,7-trimethyl-1,4,7-triazacyclononane useful for producing a ligand of low-temperature bleaching catalyst, China, , ,

1,4,7-Trimethyl-1,4,7-triazonane Raw materials

- Formaldehyde-d2 (~20% in D2O)

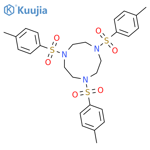

- 1H-1,4,7-Triazonine, octahydro-1,4,7-tris(phenylsulfonyl)-

- 1,4,7-Triazonane

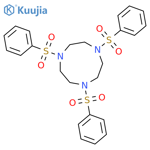

- 1,4,7-Tritosyl-1,4,7-triazonane

1,4,7-Trimethyl-1,4,7-triazonane Preparation Products

1,4,7-Trimethyl-1,4,7-triazonane Literatura Relacionada

-

Ian A. Gass,Constantinos J. Milios,Anna Collins,Fraser J. White,Laura Budd,Simon Parsons,Mark Murrie,Spyros P. Perlepes,Euan K. Brechin Dalton Trans. 2008 2043

-

2. Preparation and magnetism of the binuclear iron(II) complexes [{Fe(C9H21N3)X2}2](X = NCS, NCO, or N3) and their reaction with NO. Crystal structures of [{Fe(C9H21N3)(NCS)2}2] and [Fe(C9H21N3)(NO)(N3)2]Klaus Pohl,Karl Wieghardt,Bernhard Nuber,Johannes Weiss J. Chem. Soc. Dalton Trans. 1987 187

-

3. Co-ordination chemistry of 1,4,7-triazacyclononane (L) and its N-methylated derivative (L′) with silver(I) and mercury(II). The crystal structures of [AgL′2]PF6 and [AgL′(SCN)]Claudia Stockheim,Karl Wieghardt,Bernhard Nuber,Johannes Weiss,Ulrich Fl?urke,Hans-Jürgen Haupt J. Chem. Soc. Dalton Trans. 1991 1487

-

Gennadiy Ilyashenko,Giorgio De Faveri,Shirin Masoudi,Rawan Al-Safadi,Michael Watkinson Org. Biomol. Chem. 2013 11 1942

-

5. Preparation and magnetism of the binuclear iron(II) complexes [{Fe(C9H21N3)X2}2](X = NCS, NCO, or N3) and their reaction with NO. Crystal structures of [{Fe(C9H21N3)(NCS)2}2] and [Fe(C9H21N3)(NO)(N3)2]Klaus Pohl,Karl Wieghardt,Bernhard Nuber,Johannes Weiss J. Chem. Soc. Dalton Trans. 1987 187

Categorias Relacionadas

- Solventes e Químicos Orgânicos Compostos Orgânicos Aminas/Sulfonamidas

- Solventes e Químicos Orgânicos Compostos Orgânicos Álcool/Éter

- Solventes e Químicos Orgânicos Compostos Orgânicos

- Solventes e Químicos Orgânicos Compostos Orgânicos Compostos de nitrogênio orgânicos compostos orgânicos de nitrogênio aminas aminas terciárias

96556-05-7 (1,4,7-Trimethyl-1,4,7-triazonane) Produtos relacionados

- 4097-89-6(Tris(2-aminoethyl)amine)

- 5308-25-8(1-Ethylpiperazine)

- 142-25-6(N,N,N'-Trimethylethylenediamine)

- 3030-47-5(1,1,4,7,7-Pentamethyldiethylenetriamine)

- 6531-38-0(1,4-Piperazinediethylamine)

- 934-98-5(2-(4-methylpiperazin-1-yl)ethan-1-amine)

- 108-00-9(N,N-Dimethylethylenediamine)

- 109-01-3(1-Methylpiperazine)

- 1594861-10-5(Ethanone, 1-(4-bromo-3-thienyl)-2-(methylamino)-)

- 2375261-92-8(8-Azaspiro[4.5]dec-2-ene;hydrochloride)

Fornecedores recomendados

Suzhou Senfeida Chemical Co., Ltd

(CAS:96556-05-7)1,4,7-TRIMETHYL-1,4,7-TRIAZACYCLONONANE

Pureza:99.9%

Quantidade:200kg

Preço ($):Inquérito

Amadis Chemical Company Limited

(CAS:96556-05-7)1,4,7-Trimethyl-1,4,7-triazonane

Pureza:99%/99%/99%

Quantidade:100g/250g/500g

Preço ($):169.0/253.0/476.0